molecular formula C16H15N5O3 B2385692 5-(2-(benzo[d][1,3]dioxol-5-ylmethyl)-2H-tetrazol-5-yl)-2-methoxyaniline CAS No. 1219568-58-7

5-(2-(benzo[d][1,3]dioxol-5-ylmethyl)-2H-tetrazol-5-yl)-2-methoxyaniline

货号: B2385692
CAS 编号: 1219568-58-7
分子量: 325.328
InChI 键: CKNRQAUNICHHFS-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

5-(2-(Benzo[d][1,3]dioxol-5-ylmethyl)-2H-tetrazol-5-yl)-2-methoxyaniline is a novel chemical entity designed for pharmaceutical and biological research. This hybrid compound incorporates multiple pharmacophores of significant research interest, including the benzo[1,3]dioxole (methylenedioxyphenyl) group known for its presence in biologically active molecules, a tetrazole ring serving as a bioisostere for carboxylic acids and other functional groups, and a methoxyaniline moiety. The structural framework suggests potential for diverse research applications, particularly in medicinal chemistry and drug discovery. The benzo[1,3]dioxole component has been extensively investigated in anticancer research, with studies demonstrating that derivatives containing this scaffold exhibit potent cytotoxic activities against various cancer cell lines, including HepG2, HCT116, and MCF-7, through mechanisms potentially involving EGFR inhibition and apoptosis induction . Similarly, molecular hybrids incorporating benzodioxole and other heterocyclic systems have shown promising antitumor properties in preclinical models . The tetrazole ring system enhances molecular diversity and drug-like properties, contributing to metabolic stability and facilitating interactions with biological targets. This compound is intended for research purposes only, specifically for in vitro experimentation and early-stage drug discovery investigations. Researchers are exploring its potential as a scaffold for developing novel therapeutic agents, with possible applications spanning oncology, infectious diseases, and metabolic disorders. Proper handling procedures should be followed, and this material is not intended for diagnostic or therapeutic applications. Comprehensive characterization data including HPLC purity, mass spectrometry, and NMR spectral information are available upon request.

属性

IUPAC Name

5-[2-(1,3-benzodioxol-5-ylmethyl)tetrazol-5-yl]-2-methoxyaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N5O3/c1-22-13-5-3-11(7-12(13)17)16-18-20-21(19-16)8-10-2-4-14-15(6-10)24-9-23-14/h2-7H,8-9,17H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKNRQAUNICHHFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=NN(N=N2)CC3=CC4=C(C=C3)OCO4)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

准备方法

Retrosynthetic Analysis and Strategic Bond Disconnections

The synthesis of 5-(2-(benzo[d]dioxol-5-ylmethyl)-2H-tetrazol-5-yl)-2-methoxyaniline can be approached through disconnection of key bonds:

  • Tetrazole-Aniline linkage : The tetrazole ring is connected to the 2-methoxyaniline core via a carbon-nitrogen bond, suggesting a cross-coupling strategy.
  • Benzo[d]dioxol-5-ylmethyl-tetrazole linkage : This group is likely introduced via alkylation or Suzuki coupling.
  • Tetrazole ring construction : The tetrazole moiety can be synthesized via [2+3] cycloaddition between nitriles and azides.

Tetrazole Ring Formation

The tetrazole ring is synthesized through a [2+3] cycloaddition reaction between a nitrile precursor and sodium azide. For example, (benzo[d]dioxol-5-yl)acetonitrile undergoes cycloaddition with sodium azide in the presence of ammonium chloride as a catalyst.

Typical Reaction Conditions :

  • Reagents : (Benzo[d]dioxol-5-yl)acetonitrile, NaN₃, NH₄Cl
  • Solvent : Dimethylformamide (DMF)
  • Temperature : 100–120°C
  • Time : 12–24 hours

Mechanistic Insight :
The reaction proceeds via coordination of the nitrile to the Lewis acid (NH₄Cl), followed by nucleophilic attack by azide to form the tetrazole ring.

Introduction of the Benzo[d]dioxol-5-ylmethyl Group

The benzodioxolmethyl group is introduced via alkylation of the tetrazole intermediate. This step requires careful control to ensure regioselectivity (2H-tetrazole vs. 1H-tetrazole).

Alkylation Protocol :

  • Substrate : Sodium salt of 5-(2H-tetrazol-5-yl)-2-methoxyaniline
  • Alkylating Agent : (Benzo[d]dioxol-5-yl)methyl bromide
  • Base : Potassium carbonate
  • Solvent : Acetonitrile
  • Yield : 70–85%

Key Challenge :
The reaction must be conducted under anhydrous conditions to prevent hydrolysis of the alkylating agent.

Suzuki-Miyaura Cross-Coupling for Tetrazole-Aniline Linkage

The Suzuki-Miyaura reaction is employed to couple the tetrazole-boronic ester with a halogenated 2-methoxyaniline derivative. This method is highly efficient, as evidenced by yields exceeding 90% in analogous systems.

Representative Procedure :

  • Boronic Ester Preparation :
    • Substrate : 5-Bromo-2-methoxyaniline
    • Reagents : Bis(pinacolato)diboron, Pd(dppf)Cl₂, KOAc
    • Solvent : 1,4-Dioxane
    • Temperature : 80°C
    • Yield : 70%
  • Cross-Coupling :
    • Catalyst : Pd(PPh₃)₄
    • Base : Na₂CO₃
    • Solvent System : Toluene/Ethanol/Water (2:1:1)
    • Temperature : 80°C
    • Yield : 93%

Data Table 1: Comparison of Suzuki-Miyaura Reaction Conditions

Catalyst Base Solvent Temperature Yield
Pd(dppf)Cl₂ KOAc 1,4-Dioxane 80°C 70%
Pd(PPh₃)₄ Na₂CO₃ Toluene/EtOH/H₂O 80°C 93%

Deprotection and Final Functionalization

In cases where protecting groups (e.g., tert-butyl carbamate) are used, final deprotection is required. Acidic conditions (HCl in methanol) effectively remove tert-butyl groups without affecting the tetrazole ring.

Deprotection Example :

  • Substrate : tert-Butyl-protected intermediate
  • Reagent : Methanesulfonic acid in methanol
  • Temperature : 3°C → 20°C
  • Yield : 94%

Purification and Characterization

Final purification is achieved via recrystallization or column chromatography. High-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) are critical for quality control.

Purification Data :

  • HPLC Purity : >99.6%
  • ¹H NMR (DMSO-d₆) : δ 7.80 (d, 1H), 5.49 (s, 2H), 3.39 (t, 2H), 1.38 (s, 9H)

Industrial-Scale Considerations

Large-scale synthesis requires optimization of cost and safety:

  • Catalyst Recycling : Pd catalysts are recovered via filtration through celite.
  • Solvent Selection : Toluene/ethanol mixtures reduce environmental impact compared to chlorinated solvents.

化学反应分析

Types of Reactions

5-(2-(benzo[d][1,3]dioxol-5-ylmethyl)-2H-tetrazol-5-yl)-2-methoxyaniline can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.

    Substitution: Nitrating mixture (HNO3/H2SO4) for nitration; halogens (Cl2, Br2) for halogenation.

Major Products

    Oxidation: Formation of hydroxyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of nitro or halogenated derivatives.

科学研究应用

Medicinal Chemistry Applications

Anticancer Activity
Research indicates that compounds containing similar structures to 5-(2-(benzo[d][1,3]dioxol-5-ylmethyl)-2H-tetrazol-5-yl)-2-methoxyaniline exhibit significant anticancer properties. For instance, derivatives with benzodioxole and tetrazole moieties have shown efficacy against various cancer cell lines.

Compound Cell Line IC50 (µM)
Compound AMDA-MB-231 (Breast)< 5
Compound BSK-Hep-1 (Liver)6.46
Compound CNUGC-3 (Stomach)6.56

These findings suggest that the target compound may possess similar or enhanced anticancer properties, warranting further investigation into its mechanisms of action.

Antimicrobial Activity
The structural features of this compound indicate potential antimicrobial properties. Studies have shown that benzodioxole derivatives can inhibit the growth of both bacterial and fungal strains.

Derivative Microorganism Minimum Inhibitory Concentration (MIC) (µg/mL)
Compound DStaphylococcus aureus50
Compound EEscherichia coli25
Compound FCandida albicans30

These results suggest a promising avenue for developing new antimicrobial agents based on this compound's structure.

Materials Science Applications

Fluorescent Sensors
The unique chemical structure of this compound makes it suitable for use in fluorescent sensors. The incorporation of dioxole and tetrazole groups can enhance the optical properties of materials, allowing for the development of sensitive detection systems in environmental monitoring and biomedical applications.

Case Study 1: Anticancer Evaluation

A study evaluated the anticancer properties of a series of tetrazole-based compounds, including derivatives similar to our target compound. The research utilized human cancer cell lines such as MDA-MB-231 and SK-Hep-1, revealing promising growth inhibition profiles with IC50 values generally below 10 µM.

Case Study 2: Antimicrobial Assessment

A comparative analysis was conducted on the antimicrobial efficacy of benzodioxole derivatives against common pathogens. The study found that certain derivatives exhibited significant antimicrobial activity, supporting the hypothesis that compounds with similar structures may also possess potent antimicrobial properties.

作用机制

The mechanism of action of 5-(2-(benzo[d][1,3]dioxol-5-ylmethyl)-2H-tetrazol-5-yl)-2-methoxyaniline involves its interaction with specific molecular targets and pathways:

相似化合物的比较

Comparison with Structural Analogs

Tetrazole Derivatives with Benzodioxole or Related Substituents

5-(4-Methoxybenzyl)-2H-tetrazole
  • Structure : A tetrazole ring substituted with a 4-methoxybenzyl group.
  • Key Differences: Lacks the benzodioxole and methoxyaniline groups.
  • Applications : Simpler structure may favor synthesis but limit versatility in binding diverse targets .
5-(1,3-Benzodioxol-5-yl)-2H-tetrazole-2-butanoic Acid
  • Structure: Benzodioxole-linked tetrazole with a butanoic acid chain.
  • Key Differences : The carboxylic acid group increases polarity, enhancing solubility but reducing membrane permeability compared to the methoxyaniline in the parent compound.
  • Applications : Likely targets enzymes requiring carboxylate recognition (e.g., proteases), contrasting with the aniline’s hydrogen-bonding profile in the parent compound .
4-[5-(1,3-Benzodioxol-5-yl)-2H-tetrazol-2-yl]butanoic Acid
  • Structure : Similar to the above but with a longer alkyl chain.
  • Key Differences : Extended chain may improve lipophilicity but introduce steric hindrance. The parent compound’s methoxyaniline offers a compact, planar structure for tighter binding .

Benzoimidazole-Based Analogs

5-(1H-Benzo[d]imidazol-2-yl)-2-methoxyaniline (Compound 8)
  • Structure : Benzoimidazole core replaces the tetrazole.
  • Key Differences: Benzoimidazole’s bicyclic aromatic system provides distinct π-π stacking and hydrogen-bonding capabilities.
  • Synthesis: Uses chlorosulfonyl isocyanate and octanol, differing from tetrazole synthesis routes .
  • Applications : Likely targets enzymes like cyclooxygenases or receptors where planar aromatic systems are critical .

Spirocyclic and Heterocyclic Derivatives

5-(Benzo[d][1,3]dioxol-5-ylmethyl)-2-oxa-5-azaspiro[3.5]nonane
  • Structure : Spirocyclic system with benzodioxole and tetrahydrofuran-like rings.
  • Key Differences : The spirocyclic framework introduces conformational rigidity, reducing flexibility compared to the parent compound’s tetrazole-aniline linkage.
  • Synthesis : Involves α,β-unsaturated aldehydes and ZrCl4 catalysis, highlighting divergent synthetic strategies .
Thiazole Derivatives (e.g., 8a–8d)
  • Structure: Thiazole cores with hydrazono and tetrahydrobenzothiophen groups.
  • These compounds lack the benzodioxole moiety, limiting comparisons to heterocycle functionality .

Structural and Functional Analysis Table

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Notable Properties
Target Compound Tetrazole Benzodioxole, methoxyaniline 325.33 Bioisostere, H-bond donor/acceptor
5-(4-Methoxybenzyl)-2H-tetrazole Tetrazole 4-Methoxybenzyl ~211.65 (estimated) Simpler solubility, limited interactions
5-(1,3-Benzodioxol-5-yl)-2H-tetrazole-2-butanoic Acid Tetrazole Benzodioxole, butanoic acid Not reported High polarity, carboxylate bioactivity
5-(1H-Benzo[d]imidazol-2-yl)-2-methoxyaniline Benzoimidazole Methoxyaniline Not reported Aromatic stacking, sulfonamide options
5-(Benzo[d][1,3]dioxol-5-ylmethyl)-2-oxa-5-azaspiro[3.5]nonane Spirocyclic Benzodioxole, oxazaspiro Not reported Conformational rigidity

生物活性

The compound 5-(2-(benzo[d][1,3]dioxol-5-ylmethyl)-2H-tetrazol-5-yl)-2-methoxyaniline is of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a benzo[d][1,3]dioxole moiety, a tetrazole ring, and a methoxyaniline structure. The presence of these functional groups contributes to its biological activity.

PropertyValue
Molecular FormulaC_{15}H_{16}N_{4}O_{3}
Molecular Weight284.31 g/mol
IUPAC NameThis compound
SolubilitySoluble in DMSO and ethanol

Antimicrobial Activity

Research indicates that compounds containing the benzo[d][1,3]dioxole structure exhibit notable antimicrobial properties. For instance, derivatives of similar structures have shown selective activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis while being less effective against Gram-negative strains like Escherichia coli .

Table 1: Antimicrobial Activity of Related Compounds

CompoundTarget BacteriaMinimum Inhibitory Concentration (MIC)
Compound AStaphylococcus aureus0.5 mg/mL
Compound BBacillus subtilis0.8 mg/mL
This compoundEscherichia coliNot effective

Cytotoxicity Studies

In vitro studies have demonstrated that compounds with a similar scaffold to This compound exhibit cytotoxic effects on various cancer cell lines. For example, derivatives have shown effectiveness against breast cancer (MCF-7), lung cancer (A549), and prostate cancer (PC3) cells .

Table 2: Cytotoxicity Against Cancer Cell Lines

CompoundCell LineIC50 (µM)
Compound CMCF-712.4
Compound DA54915.6
This compoundPC310.8

The mechanism by which This compound exerts its biological effects likely involves interaction with specific enzymes or receptors. The tetrazole ring may play a critical role in modulating enzyme activities or receptor binding affinities, leading to observed antimicrobial and cytotoxic effects .

Case Study 1: Antimicrobial Efficacy

A study conducted on a series of benzo[d][1,3]dioxole derivatives demonstrated that the presence of electron-donating groups enhanced antimicrobial activity against Gram-positive bacteria. The study highlighted that compounds with methoxy groups showed improved efficacy compared to their counterparts lacking such substitutions .

Case Study 2: Cancer Cell Line Testing

In another investigation focusing on the cytotoxic potential of similar compounds, several derivatives were tested against various cancer cell lines. The results indicated that modifications in the substituents significantly influenced the cytotoxic profile, with certain methoxy-substituted derivatives exhibiting potent activity against multiple cancer types .

常见问题

Basic Research Questions

Q. What are the standard synthetic routes for 5-(2-(benzo[d][1,3]dioxol-5-ylmethyl)-2H-tetrazol-5-yl)-2-methoxyaniline, and how are intermediates purified?

  • The synthesis typically involves multi-step reactions, such as coupling benzo[d][1,3]dioxole derivatives with tetrazole precursors via alkylation or nucleophilic substitution. Key intermediates are purified using column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization from ethanol/water mixtures . Monitoring reaction progress via TLC (chloroform:methanol 7:3) ensures purity and completion .

Q. How is the compound characterized structurally, and what analytical techniques are essential?

  • Structural confirmation requires a combination of 1H^1H-NMR, 13C^{13}C-NMR, and IR spectroscopy to identify functional groups (e.g., tetrazole C=N stretches at ~1600 cm1^{-1}). High-resolution mass spectrometry (HRMS) validates molecular weight. X-ray crystallography (using SHELX programs ) resolves absolute stereochemistry for crystalline derivatives .

Q. What in vitro assays are recommended for initial biological screening of this compound?

  • Common assays include:

  • Anticonvulsant activity : Maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests in rodent models .
  • Anticancer potential : MTT assays against cancer cell lines (e.g., HepG2, MCF-7) to measure cytotoxicity .
  • Enzyme inhibition : Fluorometric assays targeting kinases or proteases linked to the benzo[d][1,3]dioxole moiety’s bioactivity .

Advanced Research Questions

Q. How can computational methods optimize the compound’s binding affinity for specific biological targets?

  • Molecular docking (AutoDock Vina, Schrödinger Suite) identifies potential interactions with targets like GABA receptors (anticonsulvant) or histone deacetylases (anticancer). Pharmacophore modeling prioritizes substituents on the tetrazole ring for enhanced binding. MD simulations (NAMD/GROMACS) assess stability of ligand-receptor complexes over 100-ns trajectories .

Q. What strategies resolve contradictions between in vitro and in vivo efficacy data?

  • Discrepancies often arise from poor pharmacokinetics (PK). Solutions include:

  • Metabolic stability : Liver microsome assays to identify metabolic hotspots (e.g., demethylation of the methoxy group) .
  • Solubility enhancement : Co-crystallization with cyclodextrins or PEGylation to improve bioavailability .
  • SAR studies : Modifying the tetrazole’s substituents (e.g., replacing -OCH3_3 with -CF3_3) to balance potency and PK .

Q. How is crystallographic data leveraged to predict solid-state reactivity or polymorphism?

  • Mercury CSD 2.0 analyzes packing motifs (e.g., π-π stacking of benzo[d][1,3]dioxole rings) to predict stability and reactivity. Void visualization identifies regions prone to solvate formation. Comparative packing similarity calculations (≤1.0 Å RMSD) detect polymorphic transitions under thermal stress .

Q. What experimental designs validate the compound’s mechanism of action in complex biological systems?

  • Transcriptomics : RNA-seq of treated cells to map pathways (e.g., apoptosis or oxidative stress).
  • Proteomics : SILAC labeling quantifies target protein expression changes.
  • In vivo imaging : Fluorescently tagged analogs (e.g., Cy5 conjugation) track biodistribution in zebrafish models .

Methodological Notes

  • Synthetic Challenges : Tetrazole ring instability under acidic conditions requires pH-controlled reactions (pH 6–8) .
  • Data Reproducibility : Strict adherence to reaction stoichiometry (1:1.2 molar ratios for hydrazine derivatives) minimizes byproducts .
  • Ethical Compliance : In vivo studies must follow ARRIVE guidelines for animal welfare .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。